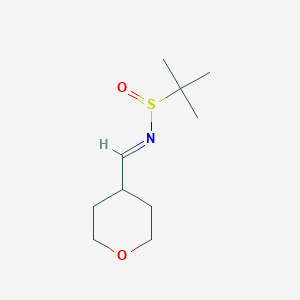
3-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one; 2-Hydroxyisoprunetin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one, also known as 2-Hydroxyisoprunetin, is a naturally occurring flavonoid compound. It is known for its various biological activities and is found in certain plants. This compound has garnered interest due to its potential therapeutic properties and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one typically involves the condensation of appropriate phenolic compounds under specific conditions. One common method involves the use of 2,4-dihydroxyacetophenone and 5-methoxy-2-hydroxybenzaldehyde as starting materials. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired flavonoid structure.
Industrial Production Methods
Industrial production of 2-Hydroxyisoprunetin may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography. The choice of solvents and reagents is also tailored to ensure cost-effectiveness and environmental safety.
化学反応の分析
Types of Reactions
3-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroflavonoids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroflavonoids. Substitution reactions can introduce halogen, nitro, or other functional groups onto the aromatic rings.
科学的研究の応用
3-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid chemistry and reactivity.
Biology: The compound exhibits antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in biological studies.
Medicine: Research has shown potential therapeutic effects, including anticancer, antiviral, and neuroprotective activities.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of 3-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of specific signaling pathways and inhibition of cell proliferation.
類似化合物との比較
3-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one can be compared with other similar flavonoid compounds, such as:
Genistein: Another isoflavone with similar antioxidant and anticancer properties.
Quercetin: A flavonol known for its strong antioxidant and anti-inflammatory effects.
Kaempferol: A flavonoid with notable anticancer and cardioprotective activities.
The uniqueness of 2-Hydroxyisoprunetin lies in its specific structural features and the combination of biological activities it exhibits, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C16H18O6 |
|---|---|
分子量 |
306.31 g/mol |
IUPAC名 |
3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C16H18O6/c1-21-13-5-9(18)6-14-15(13)16(20)11(7-22-14)10-3-2-8(17)4-12(10)19/h2-4,7,9,13-15,17-19H,5-6H2,1H3 |
InChIキー |
MKIDACIRDGYDEO-UHFFFAOYSA-N |
正規SMILES |
COC1CC(CC2C1C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



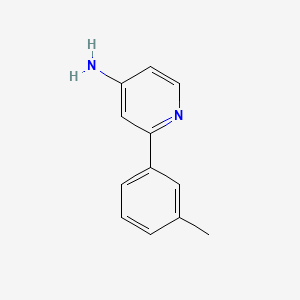
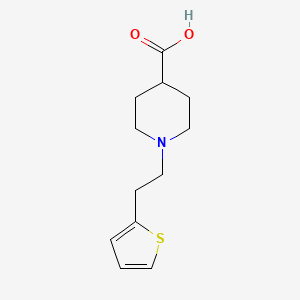
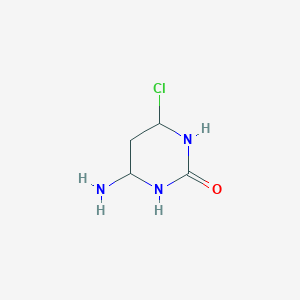
![N-(2,3-Dihydro-2-oxo-1H-benzo[D]imidazol-5-YL)-acetamide](/img/structure/B12332041.png)
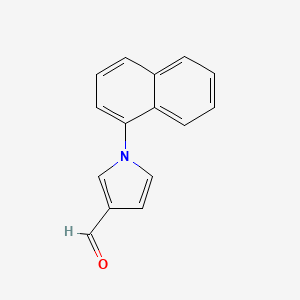
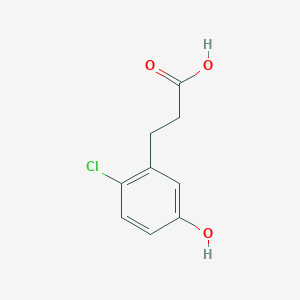

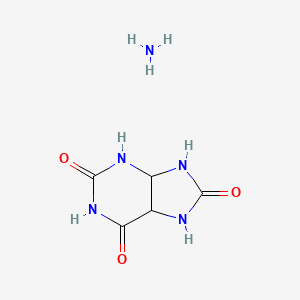

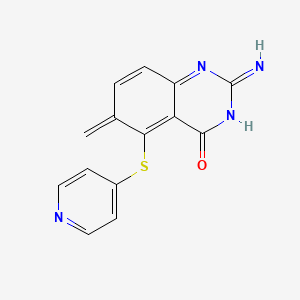
![(1S,2S,11R,14S)-2-hydroxy-3-[(1S,2S,3R,11R,14S)-2-hydroxy-14,18-dimethyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B12332103.png)
![1H-Pyrrole-2-carboxylic acid, 5-[2-methyl-5-(1-methylethyl)phenyl]-](/img/structure/B12332105.png)
